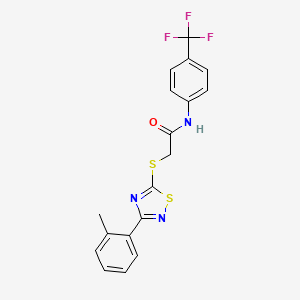
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3OS2 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H14F3N3OS2, with a molecular weight of approximately 409.45 g/mol. The structure includes a thiadiazole ring, a tolyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases and modulation of cell cycle progression. Studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial integrity.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound also demonstrates anti-inflammatory properties. It has been reported to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses. This effect may be attributed to the structural features of the thiadiazole ring that facilitate interaction with inflammatory signaling pathways.
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives in preclinical models:
- Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines, demonstrating significant growth inhibition .
- Hosseinzadeh Leila et al. (2013) reported on the synthesis and evaluation of thiadiazole derivatives with trifluoromethyl substitutions, noting enhanced potency against prostate and breast cancer cell lines .
- Aliabadi (2013) highlighted a novel series of thiadiazole derivatives that exhibited higher activity against breast cancer cell lines compared to standard treatments like Imatinib .
特性
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-4-2-3-5-14(11)16-23-17(27-24-16)26-10-15(25)22-13-8-6-12(7-9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHLOWWJHPFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














